molecular formula C6H10N2O2 B15072364 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol

Cat. No.: B15072364
M. Wt: 142.16 g/mol
InChI Key: ILVCWGPHMHYZAZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol (CAS 1782047-90-8) is a high-purity chemical building block of significant interest in pharmaceutical research and development. It features a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities, substituted with a tertiary alcohol functional group that provides a versatile handle for further synthetic modification. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the central nervous system domain. Research indicates that derivatives containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety are being investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease . Its primary research value lies in its application as a precursor for more complex molecules that modulate biological targets implicated in neurodegeneration and cognitive disorders . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2O2/c1-4-7-8-5(10-4)6(2,3)9/h9H,1-3H3

InChI Key

ILVCWGPHMHYZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing with phenacyl bromide, yields the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methyl group on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antioxidant activities. It has been evaluated for its cytotoxicity against various cancer cell lines and has shown potential as a therapeutic agent.

    Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Oxadiazole Derivatives
Compound Name Substituents on Oxadiazole Functional Group Molecular Formula Molecular Weight Key Physical Properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol 5-Methyl Propan-2-ol C₆H₁₀N₂O₂ 142.16 Not reported in evidence
1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one 5-Methyl Propan-2-one C₆H₈N₂O₂ 140.14 Boiling point: Not reported
5-Phenyl-1,3,4-oxadiazol-2-amine 5-Phenyl Amine C₈H₇N₃O 161.16 Melting point: Not reported
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine 5-Methyl Morpholine C₇H₁₁N₃O₂ 169.18 Molecular weight: 169.18

Key Observations :

  • Bulkier groups like phenyl (e.g., 5-Phenyl-1,3,4-oxadiazol-2-amine) may hinder binding to certain targets .
  • Functional Group Influence : The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility and target engagement compared to the ketone in 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one .
Table 2: Pharmacological Comparisons
Compound Name Biological Targets Key Findings
2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol (in Wf-516) 5-HTT, 5-HT1A receptors Rapid antidepressant-like effects in rats; presynaptic 5-HT1A antagonism .
Nesapidil (contains 5-methyl-1,3,4-oxadiazole) Not explicitly stated Structural complexity with piperazine and phenoxy groups suggests multi-target activity .
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Not reported Thioether linkage may enhance metabolic stability compared to ethers .

Key Observations :

  • Receptor Selectivity : The methyl-oxadiazole motif in the target compound is critical for 5-HT1A and 5-HTT affinity, as demonstrated by Wf-516’s efficacy. Substitution with phenyl (e.g., in ) shifts activity toward other targets .
  • Therapeutic Potential: The hydroxyl group in the target compound may contribute to rapid CNS effects by improving blood-brain barrier permeability compared to ketone derivatives .

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol is C6H10N2O2C_6H_{10}N_2O_2. The compound features a propan-2-ol moiety attached to a 5-methyl-1,3,4-oxadiazole ring. This structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Boström et al., 2012; Rajak et al., 2009).

StudyCell LineIC50 (µM)Mechanism
Boström et al., 2012HeLa12.5Induction of apoptosis
Rajak et al., 2009MCF-715.0Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

StudyModelResult
Smith et al., 2020LPS-stimulated macrophagesDecreased TNF-alpha by 40%
Johnson et al., 2021Mouse model of arthritisReduced joint swelling by 30%

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Oxadiazoles are known for their antioxidant properties, which may contribute to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Treatment : A patent describes the use of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. These compounds may help mitigate neurodegeneration associated with tau protein aggregation (US10377750B2).
  • Diabetes Management : Research indicates that oxadiazole derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models (PMC4011247).

Q & A

Q. What advanced techniques are recommended for studying its interaction with biological targets?

  • Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution .

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